molecular formula C29H31ClN2O5 B14706343 1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine CAS No. 23776-26-3

1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine

Cat. No.: B14706343
CAS No.: 23776-26-3
M. Wt: 523.0 g/mol
InChI Key: QNQCZUUQTHOXKT-UHFFFAOYSA-N
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Description

1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a trimethoxybenzoylacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and trimethoxybenzoylacetyl groups. Common reagents used in these reactions include p-chlorobenzyl chloride, 3,4,5-trimethoxybenzoyl chloride, and piperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorophenyl and trimethoxybenzoylacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(p-Chloro-alpha-phenylbenzyl)-4-piperazineethanol
  • 1-(p-Chloro-alpha-phenylbenzyl)-4-piperazinecarboxamide
  • 1-(p-Chloro-alpha-phenylbenzyl)-4-piperazineacetate

Uniqueness

1-(p-Chloro-alpha-phenylbenzyl)-4-((3,4,5-trimethoxybenzoyl)acetyl) piperazine is unique due to the presence of both the chlorophenyl and trimethoxybenzoylacetyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

23776-26-3

Molecular Formula

C29H31ClN2O5

Molecular Weight

523.0 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C29H31ClN2O5/c1-35-25-17-22(18-26(36-2)29(25)37-3)24(33)19-27(34)31-13-15-32(16-14-31)28(20-7-5-4-6-8-20)21-9-11-23(30)12-10-21/h4-12,17-18,28H,13-16,19H2,1-3H3

InChI Key

QNQCZUUQTHOXKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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